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CAS No.: 898770-50-8

Cat. No.: B1324805

Get Quote

Executive Summary & Structural Rationale

This guide details the synthesis, characterization, and application of 3-Chloro-5-fluoro-4'-
morpholinomethyl benzophenone.[1][2] This molecule represents a high-value "privileged
structure" in medicinal chemistry, particularly within the development of kinase inhibitors (e.g.,
PI3K, mTOR) and GPCR modulators (e.g., CB2 agonists).[2]

Structural Logic (SAR Analysis):

e Ring A (3-Cl, 5-F Phenyl): The meta-meta di-halogenation pattern is a strategic design to
block metabolic "soft spots" (CYP450 oxidation) while modulating the ring's lipophilicity and
electronic character without introducing steric bulk at the ortho positions.[1][2]

e Linker (Benzophenone Carbonyl): Acts as a rigid spacer and a hydrogen bond acceptor,
often critical for orienting the molecule within a binding pocket.

» Ring B (4'-Morpholinomethyl): The morpholine moiety serves two functions: it enhances
aqueous solubility (lowering LogP) and acts as a high-affinity hinge binder in kinase domains
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via the ether oxygen or the tertiary amine.[1][2]

hemical Profil ies[1I2131A15]6][Z](8]

Property Specification Rationale

(3-Chloro-5-fluorophenyl)(4-

IUPAC Name (morpholinomethyl)phenyl)met  Standard nomenclature.[1][2]
hanone
Molecular Formula Ci1sH17CIFNO:2

Fragment-like space (<350

Molecular Weight 333.79 g/mol
Da).[1][2]
) Lipophilic core balanced by
LogP (Predicted) ~3.8-4.2 )
morpholine.[1][2]
_ Protonatable at physiological
pKa (Base) ~7.8 (Morpholine N) -
pH (solubility).[1]
Off-white to pale yellow Typical for halogenated
Appearance . .
crystalline solid benzophenones.[1][2]

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high regiocontrol, Friedel-Crafts acylation is not recommended
due to the deactivating nature of the 3-chloro-5-fluoro ring and potential isomer mixtures.[1][2]

Recommended Route:Grignard Addition to Nitrile (The Moureu-Mignonac type approach). This
convergent strategy involves coupling a metallated aryl species with a benzonitrile derivative,
followed by acidic hydrolysis.[1][2] This ensures the carbonyl forms exactly between the two
desired aryl rings.

Strategic Workflow Diagram
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Figure 1: Convergent Synthesis via Grignard Addition to Nitrile to avoid regioisomer formation.

Click to download full resolution via product page

[1]
Detailed Experimental Protocol

Safety Warning:Work must be performed in a fume hood. Aryl halides are irritants;
organomagnesium reagents are pyrophoric.[1][2]

Phase 1: Preparation of the Electrophile

Target:4-(Morpholinomethyl)benzonitrile If not commercially available, synthesize via
nucleophilic substitution:

o Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous Acetonitrile.
e Add Morpholine (1.2 eq) and K2COs (2.0 eq).

o Reflux for 4 hours. Filter salts, concentrate, and recrystallize from Hexane/EtOAC.[3]

Phase 2: The Coupling (Grignard Protocol)

Target:3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone[1][2]
Reagents:

e 3-Chloro-5-fluorobromobenzene (10 mmol, 2.09 g)[1][2]
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e Magnesium turnings (11 mmol, 0.27 g)
e 4-(Morpholinomethyl)benzonitrile (10 mmol, 2.02 g)[1][2]
e Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Step-by-Step Methodology:
e Grignard Activation:
o In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of lodine.

o Add 10% of the 3-chloro-5-fluorobromobenzene solution in THF.[1][2] Heat gently with a
heat gun to initiate (color change: brown — clear).[1]

o Dropwise add the remaining bromide/THF solution to maintain a gentle reflux.[1] Stir for 1
hour at RT.

o Checkpoint: A dark grey/brown solution indicates active Grignard reagent.[1][2]
» Nucleophilic Addition:
o Cool the Grignard solution to 0°C (ice bath).

o Add the 4-(morpholinomethyl)benzonitrile (dissolved in minimal THF) dropwise over 20
minutes.

o Mechanistic Note: The low temperature prevents side reactions (e.g., biaryl formation).
The Grignard attacks the nitrile carbon to form the magnesium imine salt.

o Allow to warm to Room Temperature (RT) and stir for 12 hours.
o Hydrolysis (The Ketone Formation):
o Cool the reaction mixture back to 0°C.

o Critical Step: Quench with 3M HCI (20 mL). Stir vigorously for 3 hours at RT.
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o Why? The initial quench protonates the imine anion to an imine; prolonged acidic stirring
hydrolyzes the imine (C=N) to the ketone (C=0).

e Workup & Purification:

o Neutralize with saturated NaHCOs (to pH ~9) to ensure the morpholine is in the free base
form (organic soluble).

o Extract with Ethyl Acetate (3 x 50 mL).[1]
o Wash combined organics with Brine, dry over Na=SOa4, and concentrate in vacuo.
o Purification: Flash Column Chromatography (SiOz2).[1][2][4]

» Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[1]

» Rf: ~0.4 (1:1 Hex/EtOAC).

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following data profile is required.

A. HPLC Method (Purity Check)
¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 pum).

e Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
e Gradient: 10% B to 90% B over 12 mins.

e Detection: UV @ 254 nm (Benzophenone 1t-11* transition).[1][2]

B. NMR Characterization (Expected Signals)
« 'H NMR (400 MHz, CDCls):

o 0 7.40-7.80 (m, 7H): Aromatic protons. Look for the specific splitting of the 3-CI-5-F ring
(triplet of triplets pattern due to H-F coupling).
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o & 3.58 (s, 2H): Benzylic methylene (-CH2-N).[1][2] Diagnostic peak.
o 0 3.72 (t, 4H): Morpholine ether protons (-CH2-0).[1][2]

o 0 2.48 (t, 4H): Morpholine amine protons (-N-CH2).[1][2]

C. Mass Spectrometry
e Technique: ESI-MS (Positive Mode).[1][2]

e Expected [M+H]*: 334.08 m/z.[1]

 |sotope Pattern: Look for the characteristic 3:1 ratio of 3°CI/3’Cl (M and M+2 peaks) to

confirm the chlorine atom.

Biological Context & Application

This molecule acts as a versatile intermediate for Fragment-Based Drug Discovery (FBDD).[1]

[2]

Signaling Pathway Interaction

The diagram below illustrates how this benzophenone scaffold fits into a typical kinase inhibitor

design workflow, specifically targeting the ATP-binding pocket.

Morpholine Moiety 3-Cl, 5-F Substituents

(H-Bond / Solubilizer)

(Metabolic Blockade)

‘*.Attached via linker \Prevents CYP450 Oxidatiori:.

Interacts with Hinge Region (Val/Glu) (HsggzI)%%PL?g ?:tzggtriin)

Occupies deep hydrophobic pocket

Kinase ATP Pocket
(e.g., PISBK/mTOR)

Figure 2: Pharmacophore mapping of the 3-Cl-5-F-4'-morpholinomethyl benzophenone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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